molecular formula C17H19N5O3 B2814715 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034289-27-3

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2814715
CAS No.: 2034289-27-3
M. Wt: 341.371
InChI Key: KTACKMKQSDCCIE-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic small molecule characterized by a pyrrolidin-1,4-dione (succinimide) moiety linked via an acetamide bridge to a pyrazole-pyridine hybrid scaffold. The pyridin-3-yl group enhances solubility and hydrogen-bonding capacity, while the methyl substitution on the pyrazole ring likely modulates steric and electronic properties.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-12-9-14(13-3-2-6-18-10-13)20-22(12)8-7-19-15(23)11-21-16(24)4-5-17(21)25/h2-3,6,9-10H,4-5,7-8,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTACKMKQSDCCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CN2C(=O)CCC2=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of approximately 302.33 g/mol. The structure features a pyrrolidine ring, a pyrazole moiety, and an acetamide functional group, which are crucial for its biological activity.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Anticonvulsant Activity : Analogous compounds have shown promise as anticonvulsants. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), related to our compound of interest, demonstrated broad-spectrum anticonvulsant properties in various animal models. This suggests that our compound may also exhibit similar mechanisms through modulation of neurotransmitter systems or ion channels involved in seizure activity .
  • Monoclonal Antibody Production : A study screened numerous compounds for their ability to enhance monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. Compounds structurally related to our target have been identified to improve cell-specific glucose uptake and ATP levels during antibody production, indicating a potential role in biopharmaceutical manufacturing .

Efficacy in Animal Models

A comparative analysis of related compounds provides insights into the biological activity of our target compound:

Compound NameBiological ActivityModel UsedKey Findings
AS-1AnticonvulsantMES testPotent seizure protection across multiple models .
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamideMonoclonal antibody productionCHO cellsIncreased antibody yield and altered glycosylation patterns .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with structural similarities:

  • Anticonvulsant Studies : AS-1 was evaluated in the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, demonstrating significant protective effects against induced seizures. The study highlighted its potential as a candidate for treating various forms of epilepsy .
  • Monoclonal Antibody Production : The enhancement of antibody production through structural modifications in related compounds underscores the importance of optimizing chemical structures for desired biological outcomes. The findings indicate that specific alterations can lead to improved therapeutic protein quality .

ADME-Tox Properties

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile is crucial for evaluating the safety and efficacy of new compounds:

  • Permeability : Preliminary studies suggest good permeability across biological membranes.
  • Metabolic Stability : Compounds similar to our target have shown favorable metabolic stability in human liver microsomes.
  • Toxicity : No significant hepatotoxic effects were reported at concentrations up to 10 μM in HepG2 cell lines .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Core Substituents Key Functional Groups Inferred Properties
2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide 5-Methylpyrazole, pyridin-3-yl, 2,5-dioxopyrrolidinyl Succinimide, acetamide, pyridine Moderate solubility (pyridine), potential covalent binding (succinimide)
Compound 189 (from ) 3,5-Bis(difluoromethyl)pyrazole, 4-chloro-1-methyl-3-(methylsulfonyl)indazole Difluoromethyl, sulfonyl, chloroindazole High lipophilicity (difluoromethyl), metabolic stability (sulfonyl)

Key Observations :

  • Succinimide vs. Difluoromethyl Pyrazole: The target compound’s 2,5-dioxopyrrolidinyl group may act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins.
  • Solubility and Bioavailability : The pyridin-3-yl group in the target compound likely improves aqueous solubility compared to compound 189’s chloroindazole and sulfonyl groups, which are more lipophilic.

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Covalent Inhibition : The succinimide group may confer irreversible binding to targets like Bruton’s tyrosine kinase (BTK), similar to ibrutinib derivatives.
  • Selectivity Challenges : The pyridine-pyrazole system may reduce off-target effects compared to compound 189’s indazole scaffold, which could exhibit broader kinase inhibition.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterRecommended ConditionsSource
SolventDMF, ethanol
Temperature80°C (reflux)
CatalystsNaHSO4-SiO2, ammonium acetate
PurificationColumn chromatography

Basic: What spectroscopic and structural characterization methods validate the compound’s identity?

Answer:
Use a combination of techniques to confirm molecular structure and purity:

  • 1H/13C NMR : Assigns proton and carbon environments, critical for verifying substituent positions .
  • FTIR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • HRMS : Confirms molecular formula via exact mass .
  • X-ray crystallography : Resolves 3D structure and solid-state interactions (if crystalline) .

Methodological Tip : Cross-validate data with computational tools (e.g., ChemDraw simulations) to reduce interpretation errors.

Advanced: How can computational modeling improve reaction design and target interaction studies?

Answer:
Integrate quantum chemistry and molecular docking:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and transition states, reducing trial-and-error experimentation .
  • Molecular Docking : Screen the compound against protein databases (e.g., PDB) to identify potential biological targets (e.g., enzymes with pyridine-binding pockets) .

Case Study : ICReDD’s approach combines computational predictions with experimental validation to optimize reaction conditions .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Answer:
Address variability through controlled experimental design:

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and positive controls (e.g., doxorubicin) .
  • Structural Analogs Comparison : Compare activity trends across analogs (Table 2) to identify structure-activity relationships (SAR).

Q. Table 2: Biological Activity of Structural Analogs

Compound FeatureObserved ActivitySource
Fluorinated pyrido-pyrimidineAnticancer
Chlorinated acetamideAntiviral
Pyrazole-thiophene hybridsAntimicrobial

Contradiction Resolution : Variability may arise from differences in assay conditions (e.g., pH, incubation time) or impurity levels. Replicate studies under standardized protocols .

Basic: What purification strategies ensure high compound purity post-synthesis?

Answer:

  • Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates polar byproducts .
  • Recrystallization : Use solvents like ethanol or acetonitrile for crystalline compounds .
  • HPLC : For analytical purity checks, employ reverse-phase C18 columns with UV detection .

Advanced: What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Kinetic Assays : Measure enzyme activity (e.g., Michaelis-Menten kinetics) with varying inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔG, ΔH) for target interactions .
  • Mutagenesis Studies : Modify suspected enzyme binding residues (e.g., catalytic site histidines) to confirm interaction sites .

Example : Pyrazole derivatives often inhibit kinases by binding to ATP pockets; similar mechanisms may apply here .

Basic: How to design a statistically robust experimental protocol for synthesis optimization?

Answer:
Apply Design of Experiments (DoE) principles:

  • Factorial Design : Vary factors (e.g., temperature, solvent ratio) systematically to identify significant variables .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH vs. catalyst loading) to predict optimal conditions .

Case Study : A 2³ factorial design reduced the number of synthesis trials by 50% while identifying temperature as the most critical factor .

Advanced: What analytical techniques detect degradation products or impurities in stability studies?

Answer:

  • LC-MS/MS : Identifies degradation products via fragmentation patterns .
  • Stability-Indicating Assays : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to track impurity formation .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles .

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